molecular formula C24H26BrO2P B053886 [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide CAS No. 50479-11-3

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

Cat. No. B053886
M. Wt: 457.3 g/mol
InChI Key: JPZMNVPVVYVXAD-UHFFFAOYSA-M
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Patent
US06528522B2

Procedure details

A mixture of triphenylphosphine (24.6 g; 0.0936 mol) and ethyl 4-bromobutyrate (from Aldrich Chemical Company, Milwaukee, Wis.) (14.4 mL; 0.101 mol) was heated from room temperature to 105° C. over a period of 15-20 minutes, and continued heating the resultant solution at 105° C. for 10 minutes. Allowed the solution to cool, but while still warm cautiously added diethyl ether (50 mL) via a condenser. Triturated the resultant gum to obtain a white powder. Decanted, added fresh diethyl ether (50 mL), and continued trituration for 10 min. Filtered the reaction mixture; washed the filter cake with diethyl ether; and under vacuum removed solvent from the combined filtrate and washings to obtain a mixture of oil and solids. Heated this mixture to 100° C.; cautiously treated with diethyl ether (2×55 mL); and repeated the trituration, filtration, and concentration sequence described above. Combined the two batches of white solids obtained from this process, triturated with toluene (150 mL), filtered, washed the collected solids with toluene and dried under high vacuum to obtain the title salt (11). FABMS 377 (M+) mp 177-179° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]>C(OCC)C>[Br-:20].[CH2:27]([O:26][C:24]([CH2:23][CH2:22][CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:25])[CH3:28] |f:3.4|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
14.4 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated from room temperature to 105° C. over a period of 15-20 minutes
Duration
17.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
Allowed the solution to cool
CUSTOM
Type
CUSTOM
Details
Triturated the resultant gum
CUSTOM
Type
CUSTOM
Details
to obtain a white powder
CUSTOM
Type
CUSTOM
Details
Decanted
ADDITION
Type
ADDITION
Details
added fresh diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Filtered the reaction mixture
WASH
Type
WASH
Details
washed the filter cake with diethyl ether
CUSTOM
Type
CUSTOM
Details
and under vacuum removed solvent from the combined filtrate and washings
CUSTOM
Type
CUSTOM
Details
to obtain
ADDITION
Type
ADDITION
Details
a mixture of oil and solids
FILTRATION
Type
FILTRATION
Details
the trituration, filtration, and concentration sequence
CUSTOM
Type
CUSTOM
Details
obtained from this process
CUSTOM
Type
CUSTOM
Details
triturated with toluene (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed the collected solids with toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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